molecular formula C22H23N3O4 B6008684 [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone

[1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone

Cat. No.: B6008684
M. Wt: 393.4 g/mol
InChI Key: COGVGLWLXCSCEM-UHFFFAOYSA-N
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Description

[1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives. The final step involves coupling the benzoxazole and piperidine intermediates with the pyridine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzoxazole ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while amination can be performed using ammonia or primary amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its ability to form stable complexes with metals could be exploited in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets. The benzoxazole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-methanol: Similar structure but lacks the pyridine ring.

    [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-2-ylmethanone: Similar structure but with a different position of the pyridine ring.

Uniqueness

The unique combination of the benzoxazole, piperidine, and pyridine rings in [1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[1-[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-11-8-20-24-18-7-6-15(12-19(18)29-20)22(27)25-10-3-5-17(14-25)21(26)16-4-2-9-23-13-16/h2,4,6-7,9,12-13,17H,3,5,8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGVGLWLXCSCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCCC(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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